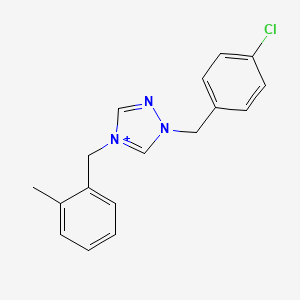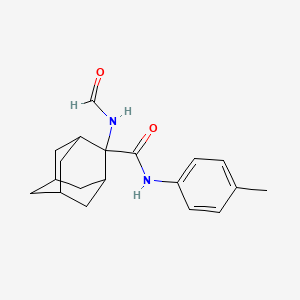
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide typically involves multiple steps. One common approach is to start with adamantane, which undergoes a series of functionalization reactions to introduce the formylamino and 4-methylphenyl groups. Key steps may include:
Formylation: Introduction of the formyl group using reagents such as formic acid or formamide.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Substitution: Introduction of the 4-methylphenyl group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of 2-(carboxyamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Reduction: Formation of 2-(hydroxylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the adamantane core.
Materials Science: Its unique structure could be useful in the design of novel materials with specific properties, such as enhanced stability or specific interactions with other molecules.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving amide bonds and aromatic systems.
Mécanisme D'action
The mechanism of action of 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantane core is known for its ability to interact with biological membranes, potentially affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(formylamino)-N-phenyl-2-adamantanecarboxamide: Lacks the 4-methyl group on the phenyl ring.
2-(formylamino)-N-(4-chlorophenyl)-2-adamantanecarboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(formylamino)-N-(4-methoxyphenyl)-2-adamantanecarboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group in 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide may confer unique properties such as altered electronic effects and steric interactions, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C19H24N2O2 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-formamido-N-(4-methylphenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C19H24N2O2/c1-12-2-4-17(5-3-12)21-18(23)19(20-11-22)15-7-13-6-14(9-15)10-16(19)8-13/h2-5,11,13-16H,6-10H2,1H3,(H,20,22)(H,21,23) |
Clé InChI |
KMCGVUFQNRIAAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


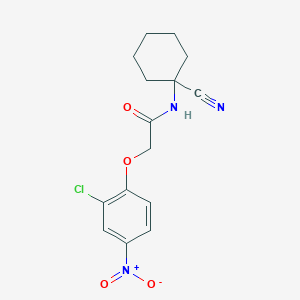
![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
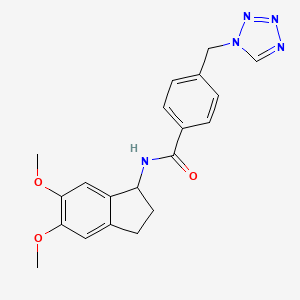
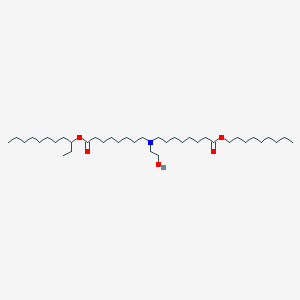

![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)
![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
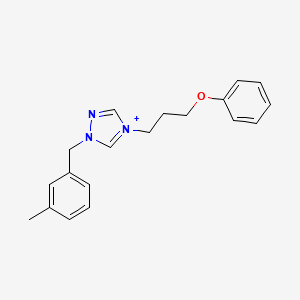
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
